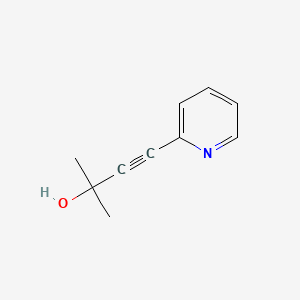
2-Pyridylhydroxymethanesulfonic acid
Descripción general
Descripción
2-Pyridylhydroxymethanesulfonic acid is an organic compound with the molecular formula C₆H₇NO₄S. It is a derivative of pyridine, featuring a hydroxymethyl group and a sulfonic acid group attached to the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pyridylhydroxymethanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with chlorosulfonic acid followed by hydrolysis. The reaction conditions typically require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridylhydroxymethanesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its use in different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include pyridine derivatives, hydroxymethylated compounds, and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-Pyridylhydroxymethanesulfonic acid is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-pyridylhydroxymethanesulfonic acid exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of the research or industrial application.
Comparación Con Compuestos Similares
2-Pyridylhydroxymethanesulfonic acid is similar to other pyridine derivatives, such as 3-pyridylhydroxymethanesulfonic acid and alpha-hydroxy-3-pyridinemethanesulfonic acid. its unique combination of functional groups and reactivity sets it apart from these compounds. The presence of both hydroxymethyl and sulfonic acid groups allows for a wider range of chemical transformations and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
hydroxy(pyridin-2-yl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-6(12(9,10)11)5-3-1-2-4-7-5/h1-4,6,8H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUYDMFMNBZBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-41-7 | |
| Record name | α-HPMS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxypyridine-2-methanesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3343-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-hydroxypyridine-2-methanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-pyridylhydroxymethanesulfonic acid exert its inhibitory effect on glycolate oxidase?
A1: While the precise mechanism of inhibition by this compound is not explicitly detailed in the provided research papers, it is known to be a potent and specific inhibitor of glycolate oxidase. Glycolate oxidase is a flavoprotein that catalyzes the oxidation of glycolate to glyoxylate, a key step in the photorespiratory pathway in plants [, ]. Inhibition of this enzyme leads to the accumulation of glycolate and can be used to study the role of photorespiration in plant metabolism.
Q2: What are the downstream effects of inhibiting glycolate oxidase with this compound in plants?
A2: Research has demonstrated that the use of this compound as a glycolate oxidase inhibitor leads to a decrease in the accumulation of ammonia in both C3 and C4 plants [, ]. This suggests that the glycine-serine conversion, a process closely linked to photorespiration, is a significant source of ammonia in leaves. Additionally, the research highlights the importance of glutamine synthetase in assimilating this ammonia [, ].
Q3: The research papers mention the use of this compound in conjunction with other inhibitors, such as isonicotinic hydrazide. What is the rationale for combining these inhibitors?
A3: Researchers often employ multiple inhibitors targeting different steps within a metabolic pathway to confirm the pathway's role and investigate the interplay between various enzymes. In this case, using this compound (a glycolate oxidase inhibitor) alongside isonicotinic hydrazide (a known inhibitor of glycine decarboxylase, another enzyme involved in photorespiration) provides stronger evidence for the contribution of photorespiration to ammonia accumulation in plants [, ].
Q4: How does the use of this compound contribute to our understanding of glycolate metabolism in photosynthetic organisms?
A5: The research paper on glycolate metabolism in cyanobacteria utilizes this compound to distinguish between glycolate uptake and its subsequent metabolism []. By inhibiting glycolate dehydrogenase, the researchers were able to isolate and study the initial rapid uptake phase of glycolate, providing insights into the mechanisms involved in this process [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















